2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities
Biochemical Analysis
Biochemical Properties
2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction with AchE can lead to significant changes in nerve impulse transmission, potentially affecting behavior and movement.
Cellular Effects
The effects of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of the human ether-à-go-go-related gene (hERG) potassium channels, which are critical for cardiac action potential shaping . By affecting these channels, the compound can alter the duration of cardiac action potentials, impacting heart function.
Molecular Mechanism
At the molecular level, 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an activator of hERG potassium channels by preventing their inactivation . This mechanism involves shifting the voltage-dependence of inactivation, thereby enhancing channel activity and influencing cardiac electrophysiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over extended periods, although the exact temporal dynamics depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cardiac function by modulating hERG channels. At higher doses, it could potentially lead to toxic effects, including adverse impacts on heart rhythm and overall cardiovascular health .
Metabolic Pathways
2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target tissues, which is essential for its biological activity .
Subcellular Localization
The subcellular localization of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, thereby modulating its overall effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Nitro Group: Nitration reactions are carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Phenoxyphenyl Group: This step involves the coupling of the phenoxyphenyl group to the thieno[3,4-c]pyrazole core using suitable reagents and catalysts.
Formation of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxyphenyl and benzamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, alkylated, and halogenated derivatives.
Scientific Research Applications
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(4-phenoxyphenyl)benzamide
- 5-Chloro-2-nitro-N-[2-(4-phenoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c29-24(19-8-4-5-9-22(19)28(30)31)25-23-20-14-33-15-21(20)26-27(23)16-10-12-18(13-11-16)32-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJHUSUPCMABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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